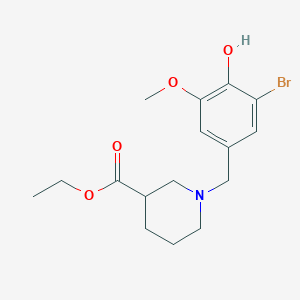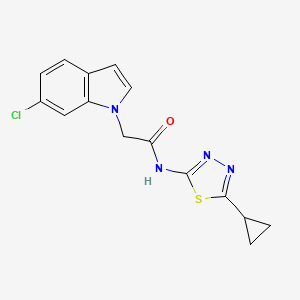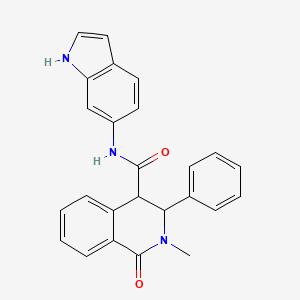
ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of piperidinecarboxylates and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate involves the inhibition of specific enzymes or proteins in the body that are responsible for the progression of various diseases. This compound has been shown to selectively target these enzymes or proteins, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, which are all factors that contribute to the progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its high cost of synthesis and the lack of availability of large quantities for extensive studies.
Direcciones Futuras
There are several future directions for the research and development of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate. These include:
1. The exploration of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.
2. The development of more efficient and cost-effective synthesis methods to obtain high yields and purity.
3. The investigation of its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
4. The development of novel derivatives of this compound with improved selectivity and potency.
In conclusion, this compound is a promising compound that has shown potential applications in drug discovery and development. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research and development have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with piperidinecarboxylic acid in the presence of ethyl alcohol and a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-3-22-16(20)12-5-4-6-18(10-12)9-11-7-13(17)15(19)14(8-11)21-2/h7-8,12,19H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVQCMZVKUVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopropylmethyl)-7-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B6027294.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B6027300.png)

![7-(2-chlorobenzyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027310.png)
![1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6027315.png)


![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B6027349.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)

